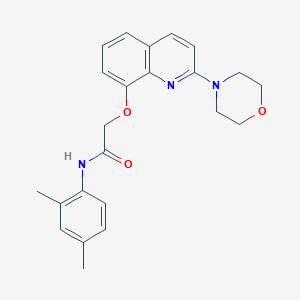

N-(2,4-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-16-6-8-19(17(2)14-16)24-22(27)15-29-20-5-3-4-18-7-9-21(25-23(18)20)26-10-12-28-13-11-26/h3-9,14H,10-13,15H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDAZJIRJFZNPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dimethylaniline and 2-morpholinoquinoline.

Formation of Intermediate: The aniline derivative undergoes acylation to form an intermediate acetamide.

Coupling Reaction: The intermediate is then coupled with 2-morpholinoquinoline under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.

Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. A study focused on quinoline derivatives found that those with a morpholino group exhibited enhanced antitumor effects through apoptosis induction via caspase activation.

Case Study: Antitumor Efficacy

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 |

| Compound B | HeLa (Cervical) | 3.2 |

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored through various studies demonstrating its efficacy against a range of pathogens.

Case Study: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of N-(2,4-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is influenced by its structural components:

- Morpholino Group : Enhances solubility and bioavailability.

- Quinoline Core : Imparts biological activity through interaction with molecular targets.

SAR Findings

Research has shown that modifications to the quinoline structure can significantly alter the compound's efficacy, suggesting that careful design can optimize therapeutic outcomes.

Summary of Research Findings

The applications of this compound extend across various domains of medicinal chemistry:

- Cancer Treatment : Demonstrated potential as an antitumor agent with mechanisms involving apoptosis.

- Antimicrobial Development : Effective against key bacterial pathogens, indicating promise for further drug development.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide involves its interaction with molecular targets in biological systems. This may include:

Binding to Enzymes: Inhibiting or activating specific enzymes.

Interacting with Receptors: Modulating receptor activity to produce a biological response.

Pathways Involved: Affecting signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Analysis

The compound’s quinoline backbone and acetamide linkage place it within a broader class of agrochemicals and pharmacological intermediates. Below is a comparative analysis with key analogs:

Key Observations:

- Morpholino vs. Halogenated Substituents: The target compound’s morpholino group replaces halogens (e.g., Cl, Br) seen in WH7 and the dibromoquinoline derivative , which may reduce electrophilic reactivity and improve metabolic stability.

Biological Activity

N-(2,4-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 310.39 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer pathways. This inhibition can lead to decreased proliferation of cancer cells.

- Receptor Binding : It is suggested that the compound may interact with neurotransmitter receptors, potentially influencing neurological pathways related to pain and mood regulation.

- Apoptosis Induction : Studies indicate that the compound can induce apoptosis in certain cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Cytotoxicity Assays

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the findings from several studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15 | Induction of apoptosis via oxidative stress |

| A549 (lung) | 20 | Inhibition of tubulin polymerization |

| MCF7 (breast) | 25 | Receptor-mediated signaling disruption |

Case Studies

-

Study on HeLa Cells :

- Researchers observed a significant reduction in cell viability when treated with the compound at concentrations above 10 µM. The study concluded that the compound's ability to induce apoptosis was linked to increased levels of reactive oxygen species (ROS).

-

A549 Lung Carcinoma Study :

- In a separate study focused on lung cancer cells, treatment with this compound resulted in G2/M phase cell cycle arrest, indicating its potential as a chemotherapeutic agent.

-

MCF7 Breast Cancer Cells :

- The compound was also tested on MCF7 cells, where it showed moderate cytotoxicity and potential receptor interactions that could influence estrogen signaling pathways.

Toxicity and Safety Profile

Toxicological assessments indicate that this compound has a relatively low toxicity profile in non-cancerous cell lines. However, further studies are necessary to fully understand its safety in vivo.

Q & A

Q. What are the recommended synthetic routes for N-(2,4-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, and what challenges arise in purification?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-chloro-N-(2,4-dimethylphenyl)acetamide with 2-morpholinoquinolin-8-ol under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) . Challenges include controlling regioselectivity during the coupling step and removing by-products like unreacted intermediates. Purification typically employs gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate to achieve >95% purity . Monitor reaction progress using TLC and confirm purity via HPLC or LC-MS.

Q. How can NMR spectroscopy validate the structural integrity of this compound?

- Methodological Answer : ¹H and ¹³C NMR are critical for confirming the acetamide backbone, morpholine ring, and quinoline-8-yloxy linkage. Key signals include:

- ¹H NMR : A singlet near δ 2.1 ppm for the N-acetyl methyl group, aromatic protons (δ 7.1–7.7 ppm), and morpholine ring protons (δ 3.3–3.6 ppm) .

- ¹³C NMR : Peaks at ~169–170 ppm for the carbonyl carbons (acetamide and quinoline-oxyacetamide) . Compare experimental data with computed spectra (e.g., NIST Chemistry WebBook ) to resolve ambiguities.

Q. What safety precautions are essential during handling?

- Methodological Answer : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Work in a fume hood due to potential inhalation risks from fine powders. Follow GHS safety protocols: P264 (wash hands after handling), P305+P351+P338 (eye exposure response), and P337+P313 (if eye irritation persists) . Store in airtight containers away from light and moisture.

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or quinoline rings) influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest:

- Phenyl substituents : Electron-donating groups (e.g., 2,4-dimethyl) enhance lipophilicity, potentially improving membrane permeability .

- Quinoline modifications : The morpholino group at position 2 increases solubility and may modulate target binding (e.g., kinase inhibition) .

- Acetamide linker : Replacing the oxygen atom with sulfur (thioacetamide) alters electronic properties and hydrogen-bonding capacity .

Test hypotheses via iterative synthesis and bioassays (e.g., enzyme inhibition, cytotoxicity).

Q. What computational strategies predict binding modes with biological targets (e.g., kinases)?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with kinase ATP-binding pockets. Prioritize targets based on quinoline derivatives' known affinity (e.g., EGFR, PI3K) . Validate predictions with MD simulations (GROMACS) to assess stability of ligand-protein complexes. Key interactions include:

Q. How can conflicting solubility data in polar solvents be resolved?

- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. water) may stem from polymorphic forms or hydration states. Characterize solid-state forms via X-ray crystallography or PXRD . Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. For biological assays, pre-dissolve in DMSO (≤0.1% final concentration) and confirm stability via UV-Vis spectroscopy over 24 hours .

Q. What analytical techniques quantify degradation products under accelerated stability conditions?

- Methodological Answer : Subject the compound to stress testing (40°C/75% RH, 1 week). Analyze degradation using:

- LC-MS/MS : Detect hydrolyzed products (e.g., free quinolin-8-ol or 2,4-dimethylaniline) .

- FTIR : Monitor loss of acetamide carbonyl peaks (~1650 cm⁻¹) .

- TGA/DSC : Identify thermal decomposition thresholds (>200°C typical for similar acetamides) .

Data Contradictions and Resolution

Q. How to address discrepancies in reported synthetic yields (40–70%)?

- Methodological Answer : Variability may arise from differences in reagent purity, solvent drying, or reaction scaling. Optimize by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.